molecular formula C25H28N4O4S2 B14100265 3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B14100265
M. Wt: 512.6 g/mol
InChI Key: OEDUBIFPEDXZTH-UHFFFAOYSA-N
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Description

3-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as sulfamoylphenyl and cyclohexenyl ethyl adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions One common approach is to start with the preparation of the quinazoline core through the cyclization of appropriate precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the desired transformations while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring in the sulfamoylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In the field of biology and medicine, 3-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has potential as a pharmacophore. Its structural features may enable it to interact with biological targets, such as enzymes or receptors, leading to therapeutic effects. Research is ongoing to explore its efficacy in treating various diseases.

Industry

Industrially, this compound can be used in the formulation of specialty chemicals and advanced materials. Its unique properties may contribute to the development of high-performance polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of this compound is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core can act as a scaffold, while the functional groups modulate the binding affinity and specificity. The exact pathways and targets are subject to ongoing research, but preliminary studies suggest potential roles in inhibiting enzyme activity or modulating receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • **3-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-N-[2-(4-aminophenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
  • **3-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-N-[2-(4-methylphenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Uniqueness

Compared to similar compounds, 3-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide stands out due to the presence of the sulfamoylphenyl group. This functional group can enhance the compound’s solubility and reactivity, making it more versatile for various applications. Additionally, the cyclohexenyl ethyl group may impart unique steric and electronic properties, influencing the compound’s overall behavior in chemical and biological systems.

Properties

Molecular Formula

C25H28N4O4S2

Molecular Weight

512.6 g/mol

IUPAC Name

3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H28N4O4S2/c26-35(32,33)20-9-6-18(7-10-20)12-14-27-23(30)19-8-11-21-22(16-19)28-25(34)29(24(21)31)15-13-17-4-2-1-3-5-17/h4,6-11,16H,1-3,5,12-15H2,(H,27,30)(H,28,34)(H2,26,32,33)

InChI Key

OEDUBIFPEDXZTH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)NC2=S

Origin of Product

United States

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